molecular formula C5H10N2O5S2 B12552945 (E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine CAS No. 189882-02-8

(E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine

Cat. No.: B12552945
CAS No.: 189882-02-8
M. Wt: 242.3 g/mol
InChI Key: OHCOHZJTSHBMSV-BYPYZUCNSA-N
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Description

(E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine is a compound with a unique structure that includes sulfur, nitrogen, and oxygen atoms. It is derived from L-cysteine, an amino acid that plays a crucial role in various biological processes. The compound’s structure allows it to participate in a variety of chemical reactions, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine typically involves the reaction of L-cysteine with sulfonyl chloride derivatives under controlled conditions. The reaction is carried out in an aqueous or organic solvent, with the pH carefully adjusted to facilitate the formation of the desired product. The reaction temperature and time are optimized to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes continuous monitoring of reaction parameters such as temperature, pH, and concentration of reactants. Purification steps, including crystallization and filtration, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfoamino group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfoamino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted cysteine derivatives.

Scientific Research Applications

(E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its role in cellular processes and as a potential therapeutic agent.

    Medicine: Investigated for its antioxidant properties and potential use in treating oxidative stress-related diseases.

    Industry: Utilized in the production of pharmaceuticals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of (E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine involves its interaction with cellular components. The compound can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. It may also interact with enzymes and proteins, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds containing the sulfonamide group, known for their antibacterial properties.

    Sulfoximines: Sulfur-containing compounds with diverse biological activities.

    Sulfonimidates: Organosulfur compounds used as intermediates in organic synthesis.

Uniqueness

(E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine is unique due to its specific structure, which combines the properties of L-cysteine with the sulfoamino group. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.

Properties

CAS No.

189882-02-8

Molecular Formula

C5H10N2O5S2

Molecular Weight

242.3 g/mol

IUPAC Name

(2R)-3-sulfanyl-2-[1-(sulfoamino)ethylideneamino]propanoic acid

InChI

InChI=1S/C5H10N2O5S2/c1-3(7-14(10,11)12)6-4(2-13)5(8)9/h4,13H,2H2,1H3,(H,6,7)(H,8,9)(H,10,11,12)/t4-/m0/s1

InChI Key

OHCOHZJTSHBMSV-BYPYZUCNSA-N

Isomeric SMILES

CC(=N[C@@H](CS)C(=O)O)NS(=O)(=O)O

Canonical SMILES

CC(=NC(CS)C(=O)O)NS(=O)(=O)O

Origin of Product

United States

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